molecular formula C23H31N5O3 B11435019 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11435019
M. Wt: 425.5 g/mol
InChI Key: BOKBJZBKPBOLMX-UHFFFAOYSA-N
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Description

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a dimethylphenyl group, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropurine Core: The synthesis begins with the preparation of the tetrahydropurine core through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2,5-dimethylbenzyl chloride and a suitable catalyst.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where 2,6-dimethylmorpholine reacts with an appropriate intermediate.

    Final Assembly: The final compound is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.

    Receptors: It may bind to receptors on the surface of cells, modulating signal transduction pathways.

    Ion Channels: The compound may affect the function of ion channels, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A compound with vasodilatory properties used to improve blood flow.

Uniqueness

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H31N5O3

Molecular Weight

425.5 g/mol

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H31N5O3/c1-14-7-8-15(2)18(9-14)12-28-19(13-27-10-16(3)31-17(4)11-27)24-21-20(28)22(29)26(6)23(30)25(21)5/h7-9,16-17H,10-13H2,1-6H3

InChI Key

BOKBJZBKPBOLMX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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